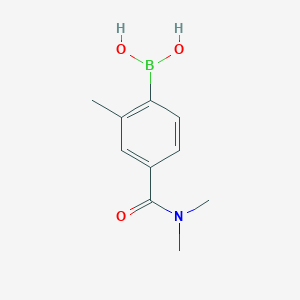![molecular formula C11H9N5 B15068920 6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[1,5-A]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminopyrazole with pyridine derivatives under specific reaction conditions. One common method includes the use of a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-A]pyrimidines.
Scientific Research Applications
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: It is used in the development of fluorescent dyes and materials for optical applications.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-A]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar biological activities and potential therapeutic applications.
Uniqueness
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific structural features, which confer distinct biological activities. Its pyridine moiety enhances its binding affinity to molecular targets, making it a potent inhibitor in various biochemical pathways.
Properties
Molecular Formula |
C11H9N5 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H9N5/c12-11-9(8-2-1-4-13-6-8)7-14-10-3-5-15-16(10)11/h1-7H,12H2 |
InChI Key |
VEBPWJJPBAXGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N3C(=CC=N3)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)
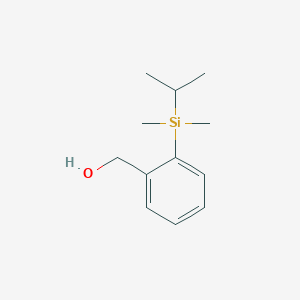
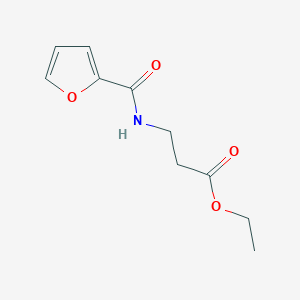


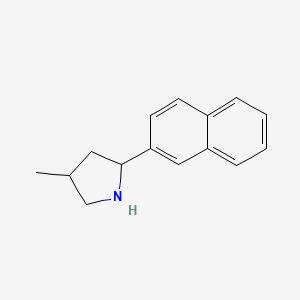
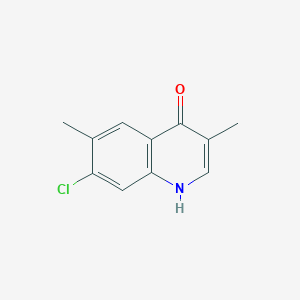
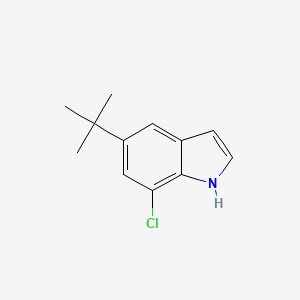
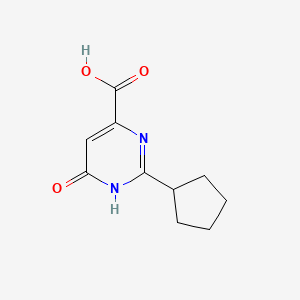
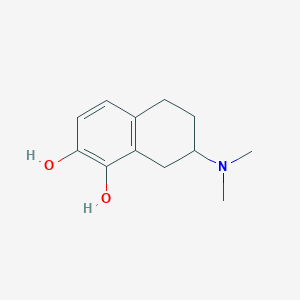
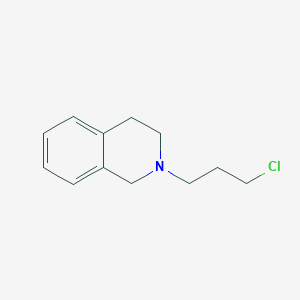

![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
